![molecular formula C44H28N6Na2O12S2 B14478925 2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 71873-45-5](/img/structure/B14478925.png)
2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino)]bis[1-amino-9,10-dihydro-9,10-dioxo-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound known for its industrial applications, particularly as a colorant dye. It is also referred to as Acid Blue 127 . This compound is notable for its stability and vibrant color properties, making it useful in various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene to produce anthracenesulfonic acid.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The final product is isolated through filtration and purification processes, such as recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert certain functional groups into their reduced forms.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for sulfonation, sodium hydroxide for neutralization, and various organic solvents for facilitating reactions. Conditions such as temperature and pH are carefully controlled to optimize the reaction outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized as a colorant in the production of dyes, inks, and other colorant products
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to changes in their structure and function. The pathways involved include binding to proteins and nucleic acids, altering their activity and stability. This interaction is crucial for its applications in staining and as a reagent in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alizarin Red S: 3,4-Dihydroxy-9,10-dioxo-2-anthracenesulfonic acid sodium salt.
Anthraquinone-2-sulfonic acid sodium salt monohydrate: 9,10-Dihydro-9,10-dioxo-2-anthracenesulfonic acid sodium salt monohydrate.
Uniqueness
Compared to similar compounds, 2-Anthracenesulfonic acid, 4,4’-((1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneimino))bis(1-amino-9,10-dihydro-9,10-dioxo-, disodium salt stands out due to its unique structural features, which confer specific properties such as enhanced stability and distinct color characteristics. These properties make it particularly valuable in industrial applications where consistent performance is required .
Eigenschaften
CAS-Nummer |
71873-45-5 |
|---|---|
Molekularformel |
C44H28N6Na2O12S2 |
Molekulargewicht |
942.8 g/mol |
IUPAC-Name |
disodium;1-amino-4-[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]anilino]-4-oxobut-2-enoyl]amino]anilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C44H30N6O12S2.2Na/c45-39-31(63(57,58)59)19-29(35-37(39)43(55)27-7-3-1-5-25(27)41(35)53)47-21-9-13-23(14-10-21)49-33(51)17-18-34(52)50-24-15-11-22(12-16-24)48-30-20-32(64(60,61)62)40(46)38-36(30)42(54)26-6-2-4-8-28(26)44(38)56;;/h1-20,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62);;/q;2*+1/p-2 |
InChI-Schlüssel |
XOMNOKKFFFJVHS-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)C=CC(=O)NC5=CC=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


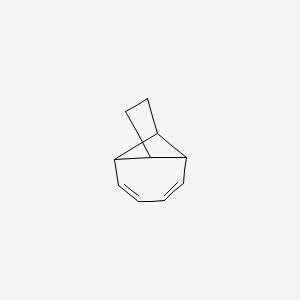
![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)
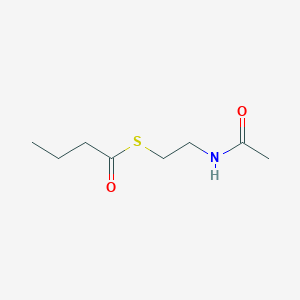
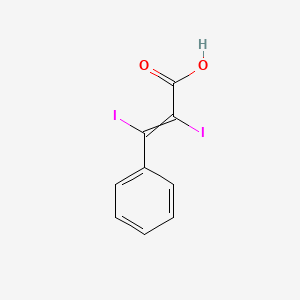
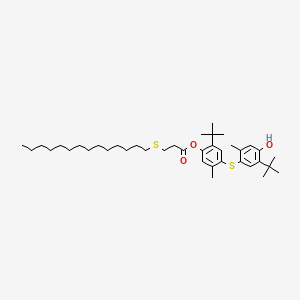
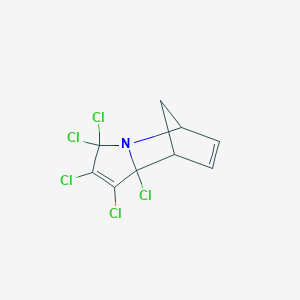
![1-(4-Methyl-2-{(E)-[4-(2-nitroanilino)phenyl]diazenyl}phenoxy)butan-2-ol](/img/structure/B14478872.png)
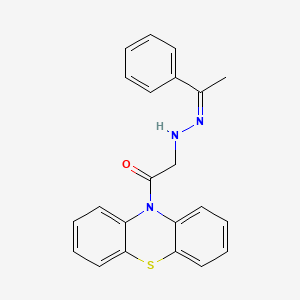
![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
![3-[2-(Heptyloxy)ethoxy]propanoic acid](/img/structure/B14478881.png)
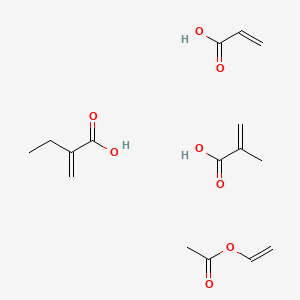
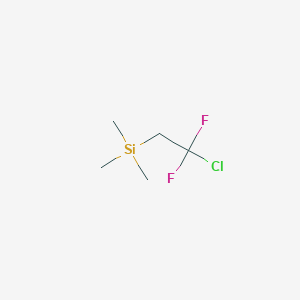

![tris[2-(2,3-dibromopropoxymethyl)-2-(hydroxymethyl)butyl] borate](/img/structure/B14478910.png)
